molecular formula C23H24N4O6S B14091275 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide CAS No. 1144442-38-5

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide

Cat. No.: B14091275
CAS No.: 1144442-38-5
M. Wt: 484.5 g/mol
InChI Key: OJTZFYYMQBKDHA-UHFFFAOYSA-N
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Description

3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- is a complex organic compound that belongs to the class of piperidinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxyphenyl group, and the incorporation of the sulfonyl-pyrimidinyl moiety. Common reagents used in these steps may include:

  • Piperidine
  • Phenoxyphenyl derivatives
  • Sulfonyl chlorides
  • Pyrimidinyl derivatives

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., lithium aluminum hydride)
  • Substitution reagents (e.g., halides, nucleophiles)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Piperidinecarboxamide, N-(4-phenoxyphenyl)-1-[(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)sulfonyl]- may include other piperidinecarboxamides with different substituents or related sulfonyl-pyrimidinyl compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

1144442-38-5

Molecular Formula

C23H24N4O6S

Molecular Weight

484.5 g/mol

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H24N4O6S/c1-15-20(22(29)26-23(30)24-15)34(31,32)27-13-5-6-16(14-27)21(28)25-17-9-11-19(12-10-17)33-18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,25,28)(H2,24,26,29,30)

InChI Key

OJTZFYYMQBKDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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